molecular formula C13H9BrF3NO2 B13912883 Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B13912883
M. Wt: 348.11 g/mol
InChI Key: WSRZHDKKDROZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is a halogenated quinoline derivative featuring a bromine atom at position 6, a trifluoromethyl (-CF₃) group at position 4, and an ethyl ester (-COOEt) moiety at position 2. This compound is structurally significant due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and influences intermolecular interactions. It is commonly synthesized via esterification of the corresponding carboxylic acid using ethanol and concentrated sulfuric acid under reflux conditions . The molecular formula is C₁₃H₁₀BrF₃NO₂, with a molecular weight of 382.24 g/mol . Its crystal structure, determined via X-ray diffraction, reveals intramolecular hydrogen bonds and π-π stacking interactions, which stabilize the lattice .

Properties

Molecular Formula

C13H9BrF3NO2

Molecular Weight

348.11 g/mol

IUPAC Name

ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

InChI

InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3

InChI Key

WSRZHDKKDROZTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

  • Formation of the quinoline scaffold, often via condensation reactions such as the Pfitzinger reaction.
  • Introduction of the trifluoromethyl group at the 4-position.
  • Bromination at the 6-position.
  • Esterification to form the ethyl carboxylate at the 2-position.

Reaction conditions such as solvent choice, temperature, and reagents are optimized to maximize yield and purity.

Quinoline Core Construction

A common method for synthesizing quinoline derivatives is the Pfitzinger condensation , which involves the reaction of isatin derivatives with ketones or aldehydes under basic conditions to form quinoline-2-carboxylates. This approach was employed in the synthesis of various 4-substituted quinoline analogues, including those bearing trifluoromethyl groups at the 4-position, as reported in drug discovery studies focused on quinoline-based inhibitors.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 4-position is introduced either by:

  • Using 4-trifluoromethyl-substituted acetophenones or related precursors in the initial condensation step.
  • Post-synthetic modification via carbon–carbon bond-forming reactions such as Suzuki coupling, which allows the introduction of trifluoromethylated aryl groups at later stages.

These methods enable the incorporation of the electron-withdrawing trifluoromethyl group, which influences the compound's chemical reactivity and biological activity.

Bromination at the 6-Position

Selective bromination at the 6-position of the quinoline ring is achieved through electrophilic aromatic substitution using brominating agents. The presence of electron-withdrawing groups like trifluoromethyl directs the bromination to the desired position.

Alternatively, starting materials with pre-installed bromine at the 6-position can be used to avoid regioselectivity issues.

Esterification and Functional Group Transformations

The ethyl carboxylate at the 2-position is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl esters of intermediates in the synthetic sequence.

In some procedures, chlorination at the 4-position (to form ethyl 6-bromo-4-chloroquinoline-3-carboxylate) is performed using reagents such as phosphorus oxychloride (POCl3) under reflux conditions, which can be a key intermediate step before trifluoromethylation or further modifications.

Representative Synthetic Procedure (Based on Analogous Compounds)

A typical synthesis might proceed as follows:

Step Reagents and Conditions Yield (%) Notes
1. Formation of quinoline intermediate Condensation of 2-aminobenzaldehyde with ethyl trifluoroacetate or related ketone under basic conditions, reflux in acetonitrile or ethanol 80–90% Pfitzinger condensation or similar
2. Bromination at 6-position Electrophilic bromination using N-bromosuccinimide or bromine in suitable solvent at controlled temperature 85–90% Selective for 6-position due to directing effects
3. Chlorination at 4-position (optional intermediate) Treatment with POCl3 under reflux for 1–3 hours 88–94% Key intermediate for further substitution
4. Introduction of trifluoromethyl group Suzuki coupling or nucleophilic substitution using trifluoromethylating agents Variable Requires palladium catalysts and optimized conditions
5. Purification Flash chromatography or recrystallization - Ensures high purity

Example from Literature

  • A reported method for quinoline derivatives involved heating 2-azidobenzaldehyde with trifluoromethylated compounds and triethylamine in acetonitrile at 95 °C for 12 hours, followed by purification via flash chromatography.
  • Chlorination of quinoline esters with POCl3 at reflux for 1 hour yielded ethyl 6-bromo-4-chloroquinoline-3-carboxylate in 93.8% yield, which can be a precursor to the trifluoromethyl derivative.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Comments
Quinoline ring formation 2-Aminobenzaldehyde, ethyl trifluoroacetate Reflux in ethanol or acetonitrile, base catalysis 80–90 Pfitzinger condensation or related
Bromination N-Bromosuccinimide or Br2 Controlled temperature, solvent dependent 85–90 Selective for 6-position
Chlorination (intermediate) POCl3 Reflux, 1–3 h 88–94 Prepares 4-chloro intermediate
Trifluoromethylation Trifluoromethylating agents or Suzuki coupling Pd catalyst, base, solvent, mild heating Variable Late-stage functionalization
Purification Flash chromatography, recrystallization Ambient - Ensures product purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets and pathways. These may include DNA intercalation, enzyme inhibition, and disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (CAS 1116339-58-2)

  • Substituents : Fluorine at position 6 instead of bromine.
  • Molecular Weight: 287.21 g/mol (C₁₃H₉F₄NO₂).
  • Key Differences :
    • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to bromine.
    • Enhanced metabolic stability but lower lipophilicity (logP reduced by ~0.5 units vs. bromine).
  • Applications : Used in pharmaceuticals as a bioisostere for bromine in kinase inhibitors .

Ethyl 6-bromo-2-methylquinoline-4-carboxylate (CAS 62482-30-8)

  • Substituents : Methyl group at position 2 instead of -COOEt.
  • Molecular Weight: 294.14 g/mol (C₁₃H₁₂BrNO₂).
  • Key Differences :
    • The methyl group lacks the electron-withdrawing effect of the ester, altering reactivity in nucleophilic substitution.
    • Lower melting point (132–134°C vs. 178–180°C for the target compound) due to reduced polarity .

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (CAS 680211-86-3)

  • Substituents : Chlorine at position 4 and -CF₃ at position 2.
  • Molecular Weight: 303.66 g/mol (C₁₃H₉ClF₃NO₂).
  • Key Differences :
    • Positional isomerism significantly affects electronic distribution; chlorine at position 4 reduces π-conjugation efficiency.
    • Higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to chlorine’s leaving-group ability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Melting Point (°C)
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate C₁₃H₁₀BrF₃NO₂ 382.24 3.2 178–180
Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate C₁₃H₉F₄NO₂ 287.21 2.7 145–147
Ethyl 6-bromo-2-methylquinoline-4-carboxylate C₁₃H₁₂BrNO₂ 294.14 3.0 132–134
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate C₁₃H₉ClF₃NO₂ 303.66 3.5 162–164

<sup>a</sup> Calculated using ChemDraw.

Reactivity Trends :

  • Bromine and chlorine substituents facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for drug discovery .
  • The -CF₃ group enhances resistance to oxidative degradation, making the compound suitable for long-term storage .

Biological Activity

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on its biological activity, mechanisms of action, and structure-activity relationships, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of various substituents on the quinoline ring can significantly influence these activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions often involve:

  • Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication and transcription.
  • Antiviral Activity : Some studies indicate that quinoline derivatives may inhibit viral replication by targeting viral proteins or interfering with host cell pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Against Selected Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli125 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase in several cancer cell lines.
  • Induction of Apoptosis : The compound activates caspases, leading to programmed cell death.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Reference
Rhabdomyosarcoma (RD cells)10 µM
Human Colon Adenocarcinoma<1 µM

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of quinoline derivatives. Modifications at the 6-position (bromine substitution) appear to optimize both antimicrobial and anticancer efficacy.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various quinoline derivatives against Escherichia coli and Staphylococcus aureus, revealing that compounds with smaller substituents at the sixth position exhibited better activity than those with bulkier groups, supporting the SAR findings.
  • Anticancer Mechanisms : Research into the mechanisms of action revealed that this compound could effectively inhibit tumor growth in animal models, demonstrating its potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate, and how is reaction completion monitored?

  • Methodological Answer : A common approach involves esterification of the parent carboxylic acid derivative. For example, 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylic acid is refluxed with absolute ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. Reaction progress is tracked via thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) mobile phase. Post-reaction, the crude product is purified via silica gel column chromatography with petroleum ether:ethyl acetate (9:1 v/v), yielding crystalline product after slow solvent evaporation .

Q. What analytical techniques are critical for verifying the compound’s structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography to confirm molecular geometry (e.g., green block-shaped crystals obtained via slow evaporation) .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (retention time analysis under standardized conditions, e.g., 1.26 minutes using TFA-based mobile phases) .
  • Mass spectrometry (LCMS) to validate molecular weight (e.g., m/z 366 [M+H]+ observed for related esters) .

Q. How should researchers handle safety and storage considerations for this compound?

  • Methodological Answer : While specific GHS data may be unavailable, standard precautions include:

  • Avoiding inhalation/contact via fume hoods, gloves, and lab coats.
  • Storing in sealed containers under dry, ventilated conditions to prevent hydrolysis or degradation.
  • Using alcohol-insoluble foam or dry sand for fire emergencies due to potential release of toxic gases (e.g., nitrogen oxides) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of halogenated quinoline derivatives, and how can software tools address them?

  • Methodological Answer : Bromine and trifluoromethyl groups introduce challenges like heavy-atom effects (X-ray absorption) and disorder in crystal packing. Tools like SHELXL (for small-molecule refinement) and Mercury CSD (for void visualization and packing analysis) are critical. SHELXL’s robust algorithms handle twinning and high-resolution data, while Mercury’s Materials Module enables intermolecular interaction analysis (e.g., π-stacking in quinoline cores) .

Q. How do bromo and trifluoromethyl substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The bromo group acts as a directing group for Suzuki-Miyaura couplings, enabling functionalization at the 6-position (e.g., aryl/heteroaryl introductions) .
  • The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. However, steric bulk may reduce reactivity in crowded quinoline systems, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or melting points) across studies?

  • Methodological Answer :

  • Cross-validation : Use complementary techniques (e.g., X-ray vs. NMR for conformation analysis).
  • Control experiments : Replicate synthesis/purification steps to isolate variables (e.g., solvent polarity affecting crystallization).
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR shifts and compare with empirical data to identify anomalies .

Q. What strategies optimize the synthesis of bioactive quinoline derivatives from this compound?

  • Methodological Answer :

  • Late-stage diversification : Introduce substituents at the 2- or 4-positions via palladium-catalyzed couplings or nucleophilic aromatic substitution.
  • Bioisosteric replacement : Replace the ethyl ester with amides or heterocycles to modulate bioavailability (e.g., morpholine derivatives for enhanced solubility) .
  • High-throughput screening : Use parallel synthesis (e.g., multi-step libraries) to assess structure-activity relationships (SAR) against targets like cyclooxygenase or thymidylate synthase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.